7-Nitrobenzo[C][1,2,5]Oxadiazole1-Oxide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitrobenzo[C][1,2,5]Oxadiazole1-Oxide typically involves the nitration of benzo[C][1,2,5]oxadiazole. One common method is the reaction of 4-chloro-7-nitrobenzo[C][1,2,5]oxadiazole with nucleophiles such as mercaptoderivatives. This process involves nucleophilic aromatic substitution (SNAr) reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration reactions followed by purification processes to obtain high-purity this compound. The specific conditions and reagents used can vary depending on the desired yield and purity .
Chemical Reactions Analysis
Types of Reactions: 7-Nitrobenzo[C][1,2,5]Oxadiazole1-Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic aromatic substitution reactions are common, especially with thiol groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Thiol groups and other nucleophiles are used under basic conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can have different electronic and physical properties .
Scientific Research Applications
7-Nitrobenzo[C][1,2,5]Oxadiazole1-Oxide has a wide range of applications in scientific research:
Chemistry: Used as a fluorogenic and fluorescent reagent in various chemical analyses.
Biology: Employed in the study of biological processes due to its fluorescent properties.
Medicine: Investigated for its potential anticancer, antileukemic, and immunosuppressive activities.
Industry: Utilized in the development of sensors and other electronic devices.
Mechanism of Action
The mechanism of action of 7-Nitrobenzo[C][1,2,5]Oxadiazole1-Oxide involves its interaction with specific molecular targets and pathways. For example, it can act as a fluorescent probe by binding to metal ions such as copper (II), leading to a significant increase in fluorescence intensity. This property is utilized in intracellular imaging and other applications .
Comparison with Similar Compounds
1,2,4-Oxadiazoles: Known for their antimicrobial and anticancer activities.
1,3,4-Oxadiazoles: Used in the development of pharmaceuticals and energetic materials.
1,2,3-Oxadiazoles: Studied for their potential in various chemical applications.
Uniqueness: 7-Nitrobenzo[C][1,2,5]Oxadiazole1-Oxide is unique due to its specific electronic properties and its ability to act as a highly sensitive fluorescent probe. Its applications in biological imaging and sensor development set it apart from other oxadiazole derivatives .
Properties
CAS No. |
3524-07-0 |
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Molecular Formula |
C6H3N3O4 |
Molecular Weight |
181.11 g/mol |
IUPAC Name |
4-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium |
InChI |
InChI=1S/C6H3N3O4/c10-8(11)5-3-1-2-4-6(5)9(12)13-7-4/h1-3H |
InChI Key |
VSSMHRXDWQQPOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NO[N+](=C2C(=C1)[N+](=O)[O-])[O-] |
Origin of Product |
United States |
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